molecular formula C13H17N5O B5000062 5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5000062
M. Wt: 259.31 g/mol
InChI Key: WLTKIGNDWZIOBU-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at position 1, an amino group at position 5, and an isopropyl carboxamide at position 4. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are of significant interest in medicinal chemistry due to their modular synthesis and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

The structural features of this compound—specifically the electron-donating methyl group on the aryl ring and the branched isopropyl amide—contribute to its physicochemical properties, such as solubility and target binding affinity. Its synthesis typically involves cycloaddition reactions followed by amidation, as demonstrated in studies of analogous triazole derivatives .

Properties

IUPAC Name

5-amino-1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-8(2)15-13(19)11-12(14)18(17-16-11)10-6-4-9(3)5-7-10/h4-8H,14H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTKIGNDWZIOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a suitable leaving group on the triazole ring.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Catalyst Selection: Using efficient catalysts to speed up the reactions.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes, thereby affecting biochemical pathways.

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) may influence electronic interactions with target proteins, as seen in antiproliferative activities .

Amide Substituents :

  • Branched alkyl groups (isopropyl) improve metabolic stability compared to linear chains (propyl) .
  • Aromatic amides (e.g., 2,5-dichlorophenyl) enhance π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

Anticancer Activity

The target compound and its analogs exhibit selective antiproliferative effects. For example:

  • 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed a growth inhibition (GP) of -13.42% in renal cancer RXF 393 cells, outperforming the parent compound in specificity .
  • 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives, while structurally distinct, target the bacterial SOS response (IC₅₀ = 32 µM) rather than cancer pathways, highlighting scaffold versatility .

Enzyme Inhibition

  • The carbamoylmethyl-substituted scaffold inhibits LexA autoproteolysis, a key step in bacterial SOS response regulation . Modifications to the amide group (e.g., N-methylation) disrupt conformational dynamics, suggesting a β-turn mimetic mechanism .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Amide substituents significantly impact solubility. For instance, hydroxyl-containing amides (e.g., ZIPSEY) exhibit higher aqueous solubility than aromatic analogs .
  • Metabolic Stability : Branched alkyl amides (e.g., isopropyl) resist oxidative metabolism better than linear chains, as demonstrated in pharmacokinetic studies of related triazoles .

Biological Activity

5-Amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as compound 3 in various studies, is part of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17N5O\text{C}_{13}\text{H}_{17}\text{N}_{5}\text{O}

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial properties. A study focusing on a series of 5-amino-1,2,3-triazole-4-carboxamides found that compound 3 displayed submicromolar activity against various pathogens including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Compound 3

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli< 0.5 µg/mL
Staphylococcus aureus< 0.5 µg/mL
Enterobacter aerogenes< 1 µg/mL

The mechanism by which the triazole compounds exert their antimicrobial effects often involves interference with vital cellular processes. For instance, compound 3 has been shown to inhibit the SOS response in bacteria by targeting LexA cleavage, which is critical for bacterial survival under stress conditions .

Case Studies

In a notable case study investigating the efficacy of compound 3 against Trypanosoma cruzi, the causative agent of Chagas disease, it was found that optimized derivatives of this compound significantly reduced parasite burden in mouse models . The study highlighted the compound's potential as a safer alternative to existing treatments like benznidazole and nifurtimox.

Structure-Activity Relationships (SAR)

Understanding the SAR of compound 3 is crucial for optimizing its biological activity. Modifications to the triazole core and peripheral substituents were explored to enhance potency and selectivity. For example:

  • Amino Group Modifications : Replacement of the amino group with various substituents led to a loss of activity, indicating its importance for maintaining bioactive conformation.
  • Triazole Variations : Substituting the triazole with imidazole or pyrazole resulted in diminished activity .

Table 2: Summary of Structural Modifications and Their Impact on Activity

ModificationEffect on Activity
Amino group replaced with HInactive
Triazole replaced with imidazoleDecreased activity
Addition of methyl group at position 4Increased potency

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 5-amino-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?

  • Answer: Synthesis of this triazole derivative typically involves multi-step reactions, including cycloaddition and carboxamide formation. Key challenges include low yields due to steric hindrance from the 4-methylphenyl group and competing side reactions. To mitigate this, researchers use microwave-assisted synthesis to enhance reaction efficiency and reduce time . Purification often requires column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) to isolate the product from byproducts. Confirmation of structure is achieved via NMR and IR spectroscopy , with emphasis on resolving peaks for the triazole ring (δ 7.8–8.2 ppm in 1^1H NMR) and carboxamide carbonyl (1650–1700 cm1^{-1} in IR) .

Q. How does the solubility profile of this compound impact experimental design, and what solvents are optimal for in vitro assays?

  • Answer: The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C), a common limitation in triazole carboxamides due to hydrophobic substituents. For in vitro studies, dimethyl sulfoxide (DMSO) is preferred for initial solubilization, followed by dilution in buffer (e.g., PBS) to maintain <1% DMSO concentration. For kinetic solubility assays, co-solvents like PEG-400 or cyclodextrin derivatives can enhance stability . Researchers must validate solvent compatibility with biological targets to avoid false negatives.

Advanced Research Questions

Q. What computational strategies are recommended to predict binding interactions of this compound with enzyme targets (e.g., kinases or cytochrome P450 isoforms)?

  • Answer: Docking simulations (AutoDock Vina or Schrödinger Suite) are critical for predicting interactions. The triazole ring and carboxamide group often form hydrogen bonds with catalytic residues (e.g., Asp or Glu in kinases). Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns trajectories assess binding stability, with RMSD values <2 Å indicating robust interactions. Free energy calculations (MM/PBSA) quantify binding affinity, with ΔG values <−7 kcal/mol suggesting high potency . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is advised to resolve discrepancies between computational and empirical data .

Q. How can researchers resolve contradictory data in enzyme inhibition assays (e.g., IC50_{50} variability across studies)?

  • Answer: Variability often arises from differences in assay conditions (pH, ionic strength) or enzyme isoforms. To standardize results:

  • Use recombinant enzymes (e.g., CYP3A4 vs. CYP2D6) to isolate isoform-specific effects.
  • Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) in each assay batch.
  • Apply Hill slope analysis to distinguish competitive vs. non-competitive inhibition modes.
  • Validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Methodological Recommendations

  • Crystallography: For structural elucidation, grow single crystals via vapor diffusion (solvent: dichloromethane/methanol) and analyze with X-ray diffraction (resolution ≤1.0 Å) .
  • Metabolic Stability: Use hepatocyte microsomes (human vs. rat) with LC-MS/MS to quantify metabolite formation rates. Adjust incubation time (30–120 min) based on NADPH dependency .

Future Research Directions

  • Explore prodrug derivatization (e.g., esterification of the carboxamide) to enhance bioavailability .
  • Investigate polypharmacology via proteome-wide affinity profiling (thermal shift assays) to identify off-target effects .

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